Cas no 2109155-75-9 (1-(Cyclopentylacetyl)piperazine hydrochloride)

1-(Cyclopentylacetyl)piperazine hydrochloride is a synthetic organic compound featuring a piperazine core functionalized with a cyclopentylacetyl group and hydrochloride salt. This derivative is of interest in pharmaceutical and chemical research due to its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or receptor-modulating pathways. The hydrochloride salt enhances solubility and stability, facilitating handling and formulation. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The cyclopentyl moiety may contribute to lipophilicity, influencing pharmacokinetic properties. Suitable for controlled reactions, it is typically characterized by high purity and consistent performance in synthetic applications.
1-(Cyclopentylacetyl)piperazine hydrochloride structure
2109155-75-9 structure
商品名:1-(Cyclopentylacetyl)piperazine hydrochloride
CAS番号:2109155-75-9
MF:
メガワット:
CID:4674649

1-(Cyclopentylacetyl)piperazine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(Cyclopentylacetyl)piperazine hydrochloride

1-(Cyclopentylacetyl)piperazine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AY11057-1g
1-(Cyclopentylacetyl)piperazine hydrochloride
2109155-75-9
1g
$280.00 2024-04-20

1-(Cyclopentylacetyl)piperazine hydrochloride 関連文献

1-(Cyclopentylacetyl)piperazine hydrochlorideに関する追加情報

1-(Cyclopentylacetyl)piperazine hydrochloride: A Comprehensive Overview

1-(Cyclopentylacetyl)piperazine hydrochloride, identified by the CAS number 2109155-75-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered azacyclohexane ring, which is widely used in drug design due to its structural versatility and ability to form hydrogen bonds. The cyclopentylacetyl group attached to the nitrogen atom introduces unique physicochemical properties, enhancing its potential applications in various therapeutic areas.

The synthesis of 1-(Cyclopentylacetyl)piperazine hydrochloride involves a series of well-established organic reactions. Typically, the process begins with the alkylation of piperazine using an appropriate alkylating agent, followed by acylation to introduce the cyclopentylacetyl group. The final step involves protonation to form the hydrochloride salt, which is more stable and soluble for pharmaceutical applications. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research and development.

In terms of pharmacological activity, 1-(Cyclopentylacetyl)piperazine hydrochloride has shown promising results in preclinical studies. It exhibits potent inhibitory effects on certain enzymes involved in neurological disorders, such as monoamine oxidases (MAOs). This activity suggests its potential as a candidate for treating conditions like Parkinson's disease and depression, where modulation of neurotransmitter levels is critical. Additionally, studies have highlighted its ability to cross the blood-brain barrier efficiently, enhancing its bioavailability and therapeutic potential.

The structural uniqueness of CAS No 2109155-75-9 also makes it a valuable tool in medicinal chemistry for designing new drug candidates. Its cyclopentyl group contributes to lipophilicity, while the piperazine ring provides hydrogen bonding capabilities, making it an ideal scaffold for further functionalization. Researchers have explored various substitution patterns on the piperazine ring to optimize pharmacokinetic properties and target specificity.

Recent research has focused on the use of computational methods to predict the binding affinity and selectivity of 1-(Cyclopentylacetyl)piperazine hydrochloride towards various biological targets. Molecular docking studies have revealed favorable interactions with key residues in enzyme active sites, providing insights into its mechanism of action. Furthermore, in vitro assays have confirmed its efficacy in inhibiting target enzymes at low concentrations, underscoring its potential as a lead compound for drug development.

In conclusion, 1-(Cyclopentylacetyl)piperazine hydrochloride, with its unique structure and promising pharmacological profile, represents a significant advancement in the field of medicinal chemistry. Its continued exploration through cutting-edge research methodologies will undoubtedly pave the way for innovative therapeutic solutions in the near future.

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